molecular formula C19H19N3O2S B2803232 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 895458-05-6

2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2803232
CAS No.: 895458-05-6
M. Wt: 353.44
InChI Key: RNWIPSNJSSUGDD-UHFFFAOYSA-N
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Description

2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a pyridazine ring, a furan ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine ring, followed by the introduction of the 4-ethylphenyl group. The sulfanyl group is then added through a thiolation reaction. Finally, the furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyridazine ring can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
  • 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide
  • 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(pyridin-2-yl)methyl]acetamide

Uniqueness

2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is unique due to the combination of its structural features, which include a pyridazine ring, a furan ring, and an acetamide group. This combination imparts specific chemical and biological properties that distinguish it from similar compounds.

Biological Activity

2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyridazine ring, a furan ring, and an acetamide group, contributing to its unique chemical reactivity and biological properties. The IUPAC name is 2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide, and its molecular formula is C19H19N3O2SC_{19}H_{19}N_{3}O_{2}S .

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Some studies have explored the compound's ability to inhibit cancer cell proliferation. Specific assays showed that it could induce apoptosis in certain cancer cell lines, although the precise mechanisms remain under investigation.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways, altering their activity and leading to biological effects.
  • Signal Transduction Modulation : It is believed to modulate key signaling pathways, potentially affecting cellular responses to external stimuli.
  • DNA Interaction : Some evidence suggests that the compound can bind to DNA or RNA structures, influencing gene expression and cellular function.

Antimicrobial Activity

A study conducted by MDPI reported that related compounds exhibited significant antimicrobial effects with MIC values ranging from 15.625 to 125 μM against various bacterial strains. The bactericidal action was attributed to the inhibition of protein synthesis pathways .

Anticancer Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells in a dose-dependent manner. For example, one study found that a similar structure reduced cell viability by over 50% in breast cancer cell lines at concentrations around 10 μM .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamideSimilar pyridazine and furan ringsModerate antimicrobial activity
2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamideContains thiophene instead of furanLower anticancer potential

Properties

IUPAC Name

2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-14-5-7-15(8-6-14)17-9-10-19(22-21-17)25-13-18(23)20-12-16-4-3-11-24-16/h3-11H,2,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWIPSNJSSUGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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